
A Comparative Guide to the Anti-Leukemic
Activity of SEL120-34A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SEL120-34A

Cat. No.: B1457845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemic activity of SEL120-34A,

a selective CDK8/CDK19 inhibitor, with other relevant CDK8 inhibitors and standard-of-care

treatments for Acute Myeloid Leukemia (AML). The information presented herein is compiled

from preclinical studies and is intended to provide an objective overview supported by

experimental data to inform further research and development efforts.

Introduction to SEL120-34A and its Mechanism of
Action
SEL120-34A is a novel, orally bioavailable small molecule that acts as a potent and selective

inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are

components of the Mediator complex, which plays a crucial role in the regulation of gene

transcription.[2] In the context of AML, CDK8 has been identified as a key driver of oncogenic

transcriptional programs that are essential for the survival and proliferation of leukemia cells,

particularly leukemia stem cells (LSCs).[3]

The primary mechanism of action of SEL120-34A in AML involves the inhibition of the

phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins,

specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][4] Phosphorylation

of these residues is critical for their transcriptional activity, which in turn drives the expression of

genes involved in cell survival, proliferation, and differentiation block in AML.[2] Notably, the
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sensitivity of AML cells to SEL120-34A has been correlated with high basal levels of

phosphorylated STAT5 (pSTAT5), suggesting that pSTAT5 could serve as a potential biomarker

for patient stratification.[2]

Comparative Analysis of Anti-Leukemic Activity
This section provides a comparative analysis of the in vitro and in vivo anti-leukemic activity of

SEL120-34A against other CDK8 inhibitors, namely Senexin B and Cortistatin A, as well as

standard-of-care therapies for AML.

In Vitro Efficacy: Inhibition of Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in

inhibiting a specific biological or biochemical function. The following table summarizes the

reported IC50 values for SEL120-34A and other CDK8 inhibitors in various AML cell lines.

Cell Line
SEL120-34A
IC50 (nM)

Senexin B
IC50 (nM)

Cortistatin A
IC50 (nM)

Reference(s)

TEX 8 (10 days) 31 (10 days) Not Reported [3]

c-Kit+ AML 119 (7 days) 143 (7 days) Not Reported [3]

KG-1 GI50 < 1000 GI50 < 1000 Not Reported [2]

MV4-11 GI50 < 1000 Not Reported Not Reported [2]

MOLM-13 Resistant Not Reported Not Reported [2]

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.

"Resistant" indicates that the IC50 value was significantly higher than the effective

concentrations observed in sensitive cell lines.

In Vivo Efficacy in AML Xenograft Models
The following table summarizes the available in vivo efficacy data for CDK8 inhibitors in murine

xenograft models of AML.
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Compound AML Model
Dosing
Regimen

Key Findings Reference(s)

SEL120-34A
Murine MLL-AF9

AML

20 and 40 mg/kg,

oral, daily for 12

days

Dose-dependent

reduction in

peripheral blood

and bone

marrow leukemia

cells.[3]

[3]

KG-1 Xenograft Oral, daily

Completely

arrested tumor

growth.[2]

[2]

MV4-11

Xenograft
Oral, daily

Reduced tumor

volume.[2]
[2]

Senexin C
MV4-11

Xenograft

40 mg/kg, p.o.,

BID

Strongly

suppressed

tumor growth

with good

tolerability.[5]

[5]

Cortistatin A
Not Reported for

AML

Not Reported for

AML

Not Reported for

AML

Note: Senexin C is a structurally related and more potent analog of Senexin B.[5]

Comparison with Standard-of-Care AML Therapies
Standard-of-care treatments for AML primarily consist of chemotherapy and targeted agents. A

brief comparison of their mechanisms of action with that of SEL120-34A is provided below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11699402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11699402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5464911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5464911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5464911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5464911/
https://www.enzymlogic.com/resources/sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy/
https://www.enzymlogic.com/resources/sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy/
https://www.enzymlogic.com/resources/sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy/
https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Class Example(s)
Mechanism of
Action

Overlap with
SEL120-34A

CDK8 Inhibitor SEL120-34A

Inhibition of CDK8/19

leading to suppression

of oncogenic

transcription via

pSTAT1/5 inhibition.[2]

-

Chemotherapy Cytarabine (Ara-C)

A pyrimidine analog

that inhibits DNA

synthesis.[1]

No direct overlap in

mechanism.

Azacitidine

A hypomethylating

agent that

incorporates into DNA

and RNA, leading to

cytotoxicity and

reactivation of tumor

suppressor genes.

No direct overlap in

mechanism.

Targeted Therapy Venetoclax
A BCL-2 inhibitor that

promotes apoptosis.

No direct overlap in

mechanism.

Signaling Pathways and Experimental Workflows
SEL120-34A Signaling Pathway in AML
The following diagram illustrates the proposed signaling pathway affected by SEL120-34A in

AML cells.
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Caption: SEL120-34A inhibits CDK8, preventing STAT5 S726 phosphorylation and oncogenic

transcription.

Experimental Workflow: In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the in vitro anti-leukemic activity

of SEL120-34A.
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Caption: Workflow for determining the IC50 of SEL120-34A using an MTT-based cell viability

assay.

Experimental Workflow: Western Blot for pSTAT5
This diagram illustrates the workflow for detecting changes in pSTAT5 levels in AML cells

following treatment with SEL120-34A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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